Product packaging for Bis(4-bromophenyl)arsinic acid(Cat. No.:CAS No. 113827-90-0)

Bis(4-bromophenyl)arsinic acid

Cat. No.: B14315058
CAS No.: 113827-90-0
M. Wt: 419.93 g/mol
InChI Key: AQCQEASOONZMQK-UHFFFAOYSA-N
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Description

Historical Development and Significance of Organoarsenic Compounds

The history of organoarsenic chemistry is surprisingly rich and has played a a significant role in the development of chemical theory. rsc.org The first identified organoarsenic compound was the foul-smelling liquid cacodyl (B8556844) (tetramethyldiarsine), synthesized in 1760 by the French chemist Louis Claude Cadet by heating arsenic oxide with potassium acetate. rsc.org This discovery is sometimes considered the first synthesis of an organometallic compound. wikipedia.org

In the 19th and 20th centuries, research into organoarsenic compounds flourished. In 1843, Robert Wilhelm Bunsen established the composition of cacodyl. rsc.org Edward Frankland's work with organoarsenic compounds in the mid-19th century, where he synthesized compounds like tetraphenyldiarsine, led to the coining of the term "organometallic" and contributed to the development of the concept of valency. rsc.org

Perhaps the most significant historical application of organoarsenic compounds was in medicine. numberanalytics.com Paul Ehrlich and his team, including chemist Alfred Bertheim and microbiologist Sahachiro Hata, synthesized hundreds of organoarsenic compounds in their search for a "magic bullet" to treat syphilis. rsc.org Their 606th compound, arsphenamine (B1667614) (Salvarsan), proved to be an effective treatment and earned Ehrlich a Nobel Prize. wikipedia.orgrsc.org Another organoarsenic compound, Fowler's solution (potassium arsenite), was used to treat a variety of ailments in the 18th and 19th centuries. oup.com Organoarsenic compounds were also unfortunately developed as chemical weapons during World War I, with examples including lewisite and adamsite. wikipedia.org

Classification and Structural Diversity within Organoarsenic Chemistry

Arsenic typically exists in the +3 and +5 oxidation states, and organoarsenic compounds are commonly found in these two states. wikipedia.org The vast number of organoarsenic compounds is possible due to the arsenic atom's ability to bond with one to five organic groups, which can be either aromatic or aliphatic. nih.gov The valencies not bonded to organic groups can be linked to other atoms or groups. nih.gov

A general classification of organoarsenic compounds based on the arsenic oxidation state and the nature of the organic and inorganic groups attached to the arsenic atom is as follows:

Organoarsenic(V) Compounds :

Arsinic acids (R₂As(O)OH) : These are common, with cacodylic acid being a prime example. wikipedia.org

Arsonic acids (RAs(O)(OH)₂) : Phenylarsonic acid is a well-known example of this class. wikipedia.org

Organoarsenic(III) Compounds :

Arsonous acids (RAs(OH)₂) : These are considered rare. wikipedia.org

Arsinous acids (R₂AsOH) : These are also rare. wikipedia.org

Arsines (R₃As) : Symmetrical organoarsenic(III) compounds like trimethylarsine (B50810) and triphenylarsine (B46628) are used as ligands in coordination chemistry. wikipedia.org

The synthesis of these compounds often involves the alkylation of arsenic trichloride (B1173362) (AsCl₃) and its derivatives using organolithium or Grignard reagents. wikipedia.org

Contextualization of Diarylarsinic Acids within Organoarsenic Research

Diarylarsinic acids, which have the general formula (Ar)₂As(O)OH where 'Ar' represents an aryl group, are a significant subclass of organoarsenic(V) compounds. Research into these compounds has been a part of the broader exploration of organoarsenic chemistry. For instance, studies have investigated the anticholinesterase activity of various arylarsonic and diarylarsinic acids. acs.org The synthesis of diarylarsinic acids can be achieved through methods like the Scheller reaction, which involves the reaction of diazonium salts with arsenic trichloride, although yields can be low. acs.org

Current Research Landscape and Motivations for Studying Bis(4-bromophenyl)arsinic Acid

Current research in organoarsenic chemistry continues to explore the synthesis, structure, and potential applications of these compounds, often with a focus on creating less toxic and more effective molecules. researchgate.netresearchgate.net The study of specific diarylarsinic acids like this compound is driven by several factors. The presence of the bromine atoms on the phenyl rings can influence the electronic properties and crystal packing of the molecule, making it an interesting candidate for structural studies. researchgate.net Furthermore, the synthesis and characterization of such compounds contribute to the fundamental understanding of arsenic-carbon bond formation and the reactivity of organoarsenic species. thieme-connect.de The potential for these compounds to serve as building blocks for more complex structures, such as polymers with unique electronic or photophysical properties, is another area of interest. researchgate.net

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₉AsBr₂O₂
CAS Number 109817-44-9

Data sourced from available chemical databases.

Synthesis of Key Precursors and Intermediate Compounds

The synthesis of the target molecule is intrinsically linked to the preparation of its constituent parts, namely the bromo-substituted aromatic precursor and various organoarsenic intermediates.

1 Preparation of Bromo-substituted Aromatic Precursors (e.g., (4-bromophenyl)boronic acid)

(4-bromophenyl)boronic acid is a versatile and crucial precursor in modern organic synthesis, particularly for cross-coupling reactions. chemicalbook.com Its synthesis can be achieved through several routes. One common industrial method involves the reaction of p-dibromobenzene with an organolithium reagent, such as n-butyl lithium, at low temperatures, followed by quenching with a trialkyl borate (B1201080) ester like triisopropyl borate. google.com This process allows for the selective monolithiation-borylation of the dibromo-starting material. For laboratory use and storage, the boronic acid can be converted to a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) ester, which can be easily prepared and purified. orgsyn.org

Table 2: Properties of (4-bromophenyl)boronic acid

Property Value
CAS Number 5467-74-3
Molecular Formula C₆H₆BBrO₂
Molar Mass 200.83 g/mol
Appearance White to light yellow crystalline powder

Data sourced from chemicalbook.comdcfinechemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9AsBr2O2 B14315058 Bis(4-bromophenyl)arsinic acid CAS No. 113827-90-0

Properties

CAS No.

113827-90-0

Molecular Formula

C12H9AsBr2O2

Molecular Weight

419.93 g/mol

IUPAC Name

bis(4-bromophenyl)arsinic acid

InChI

InChI=1S/C12H9AsBr2O2/c14-11-5-1-9(2-6-11)13(16,17)10-3-7-12(15)8-4-10/h1-8H,(H,16,17)

InChI Key

AQCQEASOONZMQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[As](=O)(C2=CC=C(C=C2)Br)O)Br

Origin of Product

United States

Structural Elucidation and Advanced Characterization

Crystallographic Analysis of Bis(4-bromophenyl)arsinic Acid and its Derivatives

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through crystallographic analysis. This would be a crucial step in understanding the properties and behavior of this compound.

To date, the results of single-crystal X-ray diffraction (SCXRD) studies for this compound have not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD). Such a study would be the primary method to obtain precise atomic coordinates and to understand the molecule's conformation and interactions in the crystalline state.

Without a crystallographic study, the fundamental parameters of the crystal structure, including the crystal system (e.g., monoclinic, orthorhombic) and the space group, remain unknown. This information is foundational for any detailed structural discussion.

A theoretical table of what such data might include is presented below for illustrative purposes.

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

The precise geometry of the this compound molecule, including bond lengths, bond angles, and torsion angles, particularly concerning the orientation of the two 4-bromophenyl rings relative to the arsinic acid group, can only be definitively determined through crystallographic analysis.

In the solid state, molecules of this compound would be expected to interact through various non-covalent forces. The arsinic acid group (-As(O)OH) is a prime candidate for forming strong hydrogen bonds, likely leading to the formation of dimers or extended networks. Furthermore, the arsenic atom could participate in pnictogen bonding, an attractive interaction with nucleophilic regions of neighboring molecules. The bromine atoms might also engage in halogen bonding. A quantitative analysis of these interactions is contingent on the availability of crystallographic data.

Comprehensive Spectroscopic Characterization

A full spectroscopic characterization would provide complementary information to the crystallographic data, offering insights into the molecule's vibrational modes, electronic transitions, and the chemical environment of its constituent atoms. Publicly accessible, detailed spectroscopic data (such as IR, Raman, and NMR spectra) specifically for this compound is limited. A comprehensive analysis would require dedicated experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic and organometallic compounds. For this compound, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, the aromatic protons on the two phenyl rings would be expected to produce signals in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the para-substitution pattern, the protons on each ring would likely appear as a set of two doublets, characteristic of an AA'BB' spin system. The proton ortho to the arsenic acid group would be expected to have a different chemical shift from the proton ortho to the bromine atom. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. For the symmetric this compound, four distinct signals would be anticipated for the aromatic carbons. These would include the carbon atom bonded to the arsenic (ipso-carbon), the carbon atom bonded to the bromine, and the two different CH carbons in the aromatic ring. The chemical shifts of these carbons would be influenced by the electronegativity and magnetic anisotropy of the arsenic and bromine substituents.

A hypothetical data table for the expected NMR data is presented below. Please note that these are anticipated values based on general principles and not experimental data.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~7.5-7.8Doublet
¹H~7.3-7.5Doublet
¹³C~135-145 (C-As)Singlet
¹³C~130-135 (CH)Singlet
¹³C~125-130 (CH)Singlet
¹³C~120-125 (C-Br)Singlet

This table is for illustrative purposes only as no specific experimental data could be located.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the arsinic acid group and the substituted benzene (B151609) rings. Key expected vibrations include:

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydroxyl group of the arsinic acid, often broadened due to hydrogen bonding.

As=O stretching: A strong band typically found in the 800-950 cm⁻¹ region.

As-C stretching: Vibrations for the arsenic-carbon bond would appear in the lower frequency region.

C-Br stretching: A characteristic band for the carbon-bromine bond would be observed, usually in the 600-500 cm⁻¹ range.

Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, are characteristic of the aromatic rings.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to the FT-IR data. Due to the polarizability of the aromatic rings and the heavy atoms (As, Br), strong Raman signals would be expected for the symmetric vibrations of the molecule. The As=O and As-C stretching vibrations, as well as the ring breathing modes of the phenyl groups, would likely be prominent in the Raman spectrum.

A summary of anticipated vibrational frequencies is provided in the following table.

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H stretch2500-3300 (broad)Weak or not observed
Aromatic C-H stretch3100-30003100-3000
Aromatic C=C stretch1600-14501600-1450
As=O stretch800-950800-950
C-Br stretch600-500600-500

This table is for illustrative purposes only as no specific experimental data could be located.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent would be expected to exhibit absorption bands characteristic of substituted benzene rings. These typically include a strong absorption band (E-band) around 200-230 nm and a weaker, more structured band (B-band) at longer wavelengths, around 250-280 nm, arising from π-π* transitions within the phenyl rings. The presence of the arsenic and bromine substituents would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

TransitionPredicted λmax (nm)
π → π* (E-band)~210-230
π → π* (B-band)~260-280

This table is for illustrative purposes only as no specific experimental data could be located.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₉AsBr₂O₂), HRMS would provide an accurate mass measurement, confirming its molecular formula.

The fragmentation pathway upon ionization (e.g., by electron impact) would offer further structural insights. Key fragmentation steps would likely involve the loss of the hydroxyl group, cleavage of the arsenic-carbon bonds, and loss of bromine atoms. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and arsenic (monoisotopic at ⁷⁵As) would result in a characteristic and complex isotopic signature for the molecular ion and its fragments, aiding in their identification.

Chemical Reactivity and Functionalization

Reactivity of the Arsinic Acid Moiety

The arsinic acid group, -AsO(OH)₂, is the primary site for acid-base chemistry and reactions involving the arsenic center.

The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of the arsinic acid group. While specific experimental pKa values for Bis(4-bromophenyl)arsinic acid are not extensively documented in the literature, the acidity can be understood by comparison with related arsenic compounds. Arsenic acid (H₃AsO₄), an inorganic analogue, is a triprotic acid with pKa values of pKa₁ = 2.19, pKa₂ = 6.94, and pKa₃ = 11.5. wikipedia.org Organic derivatives like methanearsonic acid are dibasic with pKa values of 4.1 and 8.7. nih.gov

For this compound, the presence of two aryl groups instead of alkyl or hydroxyl groups significantly influences the acidity. The 4-bromophenyl substituents are expected to be electron-withdrawing due to the inductive effect of the bromine atom, which would stabilize the conjugate base (arsinate anion) and thus increase the acidity (lower the pKa) compared to dialkylarsinic acids. Predicting the precise pKa value would require specific experimental measurements or computational modeling.

The protonation and deprotonation of arsinic acids involve significant changes in molecular geometry and electronic structure. rsc.org When a generic arsinic acid, R₂As(O)OH, is deprotonated, it forms the corresponding arsinate (B1236438) anion, R₂AsO₂⁻. rsc.org This process leads to a more symmetrical structure where the two arsenic-oxygen bonds become indistinguishable as the negative charge is delocalized across the O-As-O system. rsc.org

A computational study on the parent arsinic acid (H₂As(O)OH) illustrates the geometric shifts that occur upon deprotonation. rsc.org Deprotonation causes the As=O double bond to lengthen while the As-OH single bond shortens, resulting in two equivalent As-O bonds in the resulting anion. rsc.org This principle of charge delocalization and structural symmetrization upon deprotonation is directly applicable to the equilibrium of this compound.

SpeciesKey Geometric FeatureDescription
Neutral Arsinic Acid (R₂As(O)OH)Asymmetric O-As-ODistinct As=O double bond and As-OH single bond lengths.
Arsinate Anion (R₂AsO₂⁻)Symmetric O-As-OTwo indistinguishable As-O bonds due to resonance stabilization of the negative charge. rsc.org

The arsenic center of the arsinic acid moiety is susceptible to several types of reactions.

Condensation: Like other arsonic acids, arsinic acids can undergo dehydration at elevated temperatures. nih.gov This condensation reaction typically results in the formation of polymeric anhydrides, where arsinate units are linked by As-O-As bonds.

Esterification: Arsonic acids can be esterified by reacting with alcohols under anhydrous conditions. nih.gov Similarly, the hydroxyl groups of this compound can react with alcohols, typically in the presence of a dehydrating agent, to form arsinate esters, R₂As(O)OR'. This reaction provides a pathway to modify the solubility and chemical properties of the parent acid.

Reactivity of the Bromo-Substituted Phenyl Rings

The two 4-bromophenyl rings provide valuable sites for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a versatile functional handle for extending the molecular framework.

The bromine atoms on the phenyl rings of this compound can readily participate in various transition metal-catalyzed cross-coupling reactions. rsc.orgthermofisher.comnih.gov These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orglibretexts.org For this compound, a twofold Suzuki-Miyaura coupling could be employed to synthesize more complex biaryl or polyaryl structures. The reactivity order for halides in this coupling is generally I > OTf > Br >> Cl. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It utilizes a palladium catalyst along with a copper(I) co-catalyst and a mild base. wikipedia.orgresearchgate.net Applying the Sonogashira coupling to this compound would allow for the introduction of alkyne functionalities, creating diarylalkyne derivatives which are valuable precursors in materials science and medicinal chemistry.

ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(0) catalyst + BaseAryl-Aryl or Aryl-Vinyl (C-C)
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) catalyst + Cu(I) co-catalyst + BaseAryl-Alkyne (C-C)

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike Sₙ2 reactions, the SₙAr mechanism involves a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org In this compound, the arsinic acid group is located para to the bromine atom. The -AsO(OH)₂ group is generally considered to be electron-withdrawing. This deactivating nature could potentially facilitate nucleophilic attack on the ring. However, arsinic acids are not as potent as classic activating groups like the nitro group (-NO₂). dalalinstitute.com Therefore, while SₙAr reactions on this compound are theoretically possible, they would likely require very strong nucleophiles and/or harsh reaction conditions to proceed efficiently. In practice, transition metal-catalyzed cross-coupling reactions are far more common and versatile for the functionalization of such aryl bromides. rsc.org

Synthesis of Advanced Derivatives

Preparation of Polymeric Systems Containing this compound Motifs

While direct polymerization of this compound is not extensively documented, the synthesis of arsenic-containing polymers using structurally similar precursors provides a clear pathway for its inclusion in polymeric systems. The presence of the arsenic atom in the polymer backbone or as a pendant group can impart unique optical, electronic, and reactive properties to the resulting material.

One prominent method for creating such polymers is through cross-coupling reactions. For instance, π-conjugated polymers that feature triphenylarsine (B46628) units directly in their main chains have been successfully synthesized. researchgate.net This was achieved by using a related compound, bis(p-bromophenyl)phenylarsine, in a Suzuki-Miyaura polycondensation reaction. researchgate.net This approach demonstrates that the carbon-bromine bonds on the phenyl rings of this compound are suitable reactive sites for forming carbon-carbon bonds, allowing the arsinic acid motif to be integrated into a conjugated polymer backbone. Such polymers are investigated for their potential as luminescent materials, as the arsenic atom can extend the conjugation length of the system. researchgate.net

Another significant application involves the creation of advanced hydrogel networks, sometimes referred to as "arsenohydrogels". researchgate.net In this approach, a polymeric scaffold is first prepared with pendant arsenical groups, such as those derived from an acrylamide monomer functionalized with an arsenic acid group. These polymer chains can then be cross-linked into a hydrogel. Research has shown two key methods for this cross-linking:

Metal Coordination: The oxygen atoms of the pendant arsenic acid group can act as ligands, coordinating with metal ions like Platinum(II) (PtII) to form cross-links between polymer chains. researchgate.net

Redox Coupling: The distinctive redox chemistry of arsenic can be harnessed to create covalent cross-links. This has been demonstrated through the reductive coupling of the As(V) state in the arsinic acid group to form As-As bonds, likely involving As(I)n homocycles, which effectively cross-links the polymer chains. researchgate.net

These methods produce soft, tunable, and responsive hydrogels whose properties are dependent on the concentration of the arsenic-containing monomer. researchgate.net

Polymerization ApproachPrecursor TypeKey ReactionResulting Polymer SystemPotential Application
Condensation Polymerization Bis(p-bromophenyl)phenylarsineSuzuki-Miyaura Polycondensationπ-conjugated polymer with arsenic in the main chainLuminescent materials
Metal-Coordination Cross-linking Polymer with pendant arsenic acid groupsCoordination of As-O to Pt(II)Cross-linked hydrogel (Metallogel)Tunable biomaterials
Redox-Coupling Cross-linking Polymer with pendant As(V) acid groupsReductive coupling of As(V) to form As-As bondsCovalently cross-linked hydrogel (Arsenohydrogel)Responsive materials

Functionalization for Specific Research Applications

The reactivity of the arsinic acid group and the attached bromophenyl rings allows for targeted functionalization, enabling the molecule to be tailored for specific research purposes, particularly in materials science and coordination chemistry.

The arsonic acid group (–AsO(OH)₂), a close relative of the arsinic acid moiety, is known to undergo reduction to other arsenic-containing functional groups, and similar reactivity can be expected for arsinic acids. This transformation allows for the chemical state and coordination properties of the arsenic center to be modified post-synthesis.

A primary area of functionalization is the use of the arsinic acid group as a coordination site for creating complex structures. The deprotonated arsonate group can bind to various metal elements, facilitating the self-assembly of intricate coordination complexes and metal-organic frameworks (MOFs). The ability of the arsenic acid's oxygen atoms to coordinate with metals like Pt(II) is a key example of this functionalization, leading to the formation of cross-linked polymeric hydrogels with tunable properties. researchgate.net This reactivity is crucial for designing smart materials that can respond to external stimuli.

Coordination Chemistry and Ligand Applications

Bis(4-bromophenyl)arsinic Acid as a Ligand

This compound is an organoarsenic compound that can function as a ligand in coordination chemistry. evitachem.com The presence of the arsenic atom with its lone pair of electrons, along with the oxygen atoms of the arsinic acid group, allows for various modes of coordination with metal centers. mdpi.comthieme-connect.de

Exploration of Coordination Modes with Metal Centers

The coordination of this compound and related organoarsenic ligands to metal centers can occur through several modes. The arsinic acid moiety, -As(O)OH, presents two potential donor atoms: the oxygen of the hydroxyl group and the doubly bonded oxygen. This allows for monodentate, bidentate, or bridging coordination.

In its deprotonated form, bis(4-bromophenyl)arsinate, the ligand can act as a bidentate chelating ligand, forming a stable ring structure with a metal ion. It can also act as a bridging ligand, connecting two or more metal centers. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. nih.govmdpi.com

Synthesis and Characterization of Metal Complexes

Metal complexes of arsinic acids, including those with transition metals and main group metals, have been synthesized and characterized. thieme-connect.dewashington.edu The synthesis of these complexes often involves the reaction of a metal salt with the arsinic acid in a suitable solvent. researchgate.nethbni.ac.in For instance, the reaction of a metal chloride with this compound could lead to the formation of a metal-arsinate complex. thieme-connect.de

Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can provide information about the coordination of the arsinate (B1236438) group to the metal center by observing shifts in the As=O and As-O stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for diamagnetic complexes, can elucidate the structure of the ligand environment. hbni.ac.insciencescholar.us Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of the metal complexes, including bond lengths and angles. researchgate.netmdpi.com

Structural Aspects of Arsenic-Containing Coordination Complexes

The structural analysis of coordination complexes containing arsenic ligands provides valuable insights into their chemical and physical properties.

Determination of Coordination Geometry and Stereochemistry

The coordination geometry around the metal center in arsenic-containing complexes can vary significantly and is influenced by the size and electronic properties of both the metal ion and the ligands. nih.gov Common geometries include tetrahedral, square planar, and octahedral. nih.govsciencescholar.us For example, a metal ion coordinated to two bidentate bis(4-bromophenyl)arsinate ligands could adopt a tetrahedral or square planar geometry. sciencescholar.us The stereochemistry of the complex, including the arrangement of ligands in three-dimensional space, is also a critical aspect. thieme-connect.de

Influence of Ligand Design on Complex Stability and Reactivity

The design of the ligand plays a crucial role in determining the stability and reactivity of the resulting metal complex. mdpi.com In the case of this compound, the presence of the two bromophenyl groups influences the steric and electronic properties of the ligand. evitachem.com

The bulky bromophenyl groups can create steric hindrance around the metal center, which can affect the coordination number and geometry of the complex. mdpi.com These groups also have an electronic effect, withdrawing electron density from the arsenic atom and influencing the donor strength of the arsinate group. The stability of the metal-ligand bond is influenced by factors such as the chelate effect, where polydentate ligands form more stable complexes than monodentate ligands. nih.gov The reactivity of the complex, including its potential for catalytic activity, is also intrinsically linked to the ligand design. mdpi.com

Applications of Arsenic-Based Ligands in Catalysis

Arsenic-containing ligands, including those derived from arsinic acids, have been explored for their applications in catalysis. researchgate.net While less common than their phosphine (B1218219) counterparts, arsine ligands can exhibit unique catalytic properties. thieme-connect.deresearchgate.net For example, triphenylarsine (B46628) has been shown to accelerate the rate of Stille coupling reactions. researchgate.net

The catalytic activity of metal complexes with arsenic-based ligands is dependent on the nature of the metal center and the specific design of the ligand. uni-koeln.denih.gov Research in this area continues to explore the potential of these compounds in various catalytic transformations, such as cross-coupling reactions. researchgate.netacs.orgacs.org The synthesis of new arsenic-containing ligands and the investigation of their coordination chemistry are essential for the development of novel and efficient catalysts. researchgate.netanu.edu.au

Investigation of Catalytic Activity in Organic Transformations (e.g., cross-coupling reactions)

While direct catalytic applications of this compound are not extensively documented in readily available literature, the broader class of organoarsenic ligands, particularly arsines derived from such precursors, have demonstrated notable activity in organic transformations like cross-coupling reactions. researchgate.net Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Arsine ligands, in general, have been utilized in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.netwhiterose.ac.uk For instance, monodentate arsenic ligands have shown higher catalytic activity in copper-free Sonogashira cross-coupling reactions compared to their triphenylphosphine (B44618) counterparts. researchgate.net This enhanced activity is attributed to the differences in the electronic features of the lone pairs on arsenic versus phosphorus atoms. researchgate.net

Arsa-Buchwald ligands, which are arsenic analogues of the well-regarded Buchwald phosphine ligands, have been synthesized and have shown comparable, and in some cases superior, activity in Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net Specifically, an arsenic analogue of the SPhos ligand demonstrated higher activity and stability under ambient conditions. researchgate.net The longer arsenic-palladium bond in these complexes is thought to facilitate the transmetalation step, which can be particularly beneficial for sterically demanding substrates. researchgate.net

Here is an interactive data table summarizing the application of organoarsenic ligands in cross-coupling reactions:

Cross-Coupling ReactionMetal CatalystOrganoarsenic Ligand TypeKey Findings
SonogashiraPalladiumMonodentate arsinesHigher catalytic activity compared to triphenylphosphine. researchgate.net
Suzuki-MiyauraPalladiumArsa-Buchwald ligandsActivity comparable or superior to phosphine-based Buchwald ligands. researchgate.netresearchgate.net

Comparative Studies with Phosphine-Based Ligands

The comparison between organoarsenic and phosphine-based ligands is a critical area of research for understanding their relative merits in catalysis. researchgate.net Phosphine ligands have been the cornerstone of coordination chemistry and catalysis for many years, with a vast library of ligands developed to fine-tune reactivity and selectivity in transition-metal-catalyzed reactions. tcichemicals.comtcichemicals.com

Key differences in the properties of arsenic and phosphorus lead to distinct behaviors in their corresponding ligands:

Electronic Properties: Arsenic is less electronegative and more polarizable than phosphorus. This results in arsine ligands generally being better π-acceptors than their phosphine counterparts. uu.se This enhanced π-acidity can influence the electronic environment of the metal center, impacting catalytic activity.

Steric Properties: The larger atomic radius of arsenic compared to phosphorus leads to larger cone angles for arsine ligands. uu.se This increased steric bulk can be advantageous in promoting reductive elimination, a key step in many catalytic cycles, and can influence the selectivity of a reaction. tcichemicals.com

Bond Strength: The metal-arsenic bond is typically weaker and longer than a corresponding metal-phosphorus bond. researchgate.net This can lead to faster ligand dissociation rates, which can be beneficial in some catalytic processes, but may also lead to lower catalyst stability.

A comparative overview of general properties is presented in the table below:

PropertyPhosphine LigandsArsine LigandsImplication in Catalysis
π-acidityLowerHigherCan modulate electronic properties of the metal center. uu.se
Cone Angle (Steric Bulk)Generally smallerGenerally largerInfluences reaction selectivity and can promote reductive elimination. uu.setcichemicals.com
Metal-Ligand BondStronger, shorterWeaker, longerMay lead to faster ligand exchange but potentially lower stability. researchgate.net

Despite the potential advantages, the development and application of organoarsenic ligands have been slower than that of phosphines, partly due to outdated concerns about their toxicity. uu.se However, recent research has focused on developing safer synthetic routes to these compounds, paving the way for their broader exploration. researchgate.net

Role of Organoarsenic Ligands in Supramolecular Assembly and Material Science

The unique coordination geometries and bonding interactions of arsenic also make organoarsenic compounds, including derivatives of this compound, valuable components in supramolecular chemistry and materials science. tandfonline.comuoregon.edu Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular building blocks held together by non-covalent interactions. nih.gov

Organoarsenic ligands can direct the self-assembly of intricate, nanoscale supramolecular structures. tandfonline.com The predictable trigonal pyramidal coordination geometry of arsenic(III) can be targeted by rigid, multidentate ligands to form discrete assemblies such as dinuclear complexes and macrocycles. tandfonline.com The reversibility of the arsenic-thiolate bond, for example, allows for the self-correction and formation of thermodynamically stable products. tandfonline.com

Furthermore, secondary bonding interactions, which are weaker than covalent bonds, play a crucial role in stabilizing these supramolecular assemblies. uoregon.edu Interactions between arsenic and aryl ring systems (π-stacking) or heteroatoms have been shown to assist in the assembly process. tandfonline.comuoregon.edu

In materials science, the incorporation of metal ions, including those coordinated to organoarsenic ligands, into polymeric or discrete assemblies offers a pathway to functional materials. nih.gov For example, π-conjugated polymers incorporating triphenylarsine units in their main chains have been synthesized. researchgate.net These materials exhibit interesting electronic and photophysical properties, such as luminescence, suggesting their potential application in optoelectronic devices. researchgate.net The ability of the arsenic atom to expand the conjugated system within the polymer backbone is a key finding in this area. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is routinely applied to predict a wide range of properties, including molecular geometries, bonding characteristics, and spectroscopic parameters. nih.govresearchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface). For Bis(4-bromophenyl)arsinic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT calculations, for instance using the B3LYP functional, are employed to achieve this. researchgate.netresearchgate.net

The structure features a central arsenic atom in a tetrahedral-like coordination environment, bonded to two 4-bromophenyl groups and two oxygen atoms (one as a hydroxyl group, -OH, and one as an arsenyl group, As=O). The two phenyl rings are not necessarily coplanar and can rotate around the As-C bonds, leading to different conformers. Conformational analysis seeks to identify the most stable arrangement, which is often a twisted, propeller-like structure that minimizes steric hindrance between the bulky phenyl groups. The resulting optimized geometry is crucial for all subsequent property calculations.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated) Note: These are typical values based on DFT studies of similar organoarsenic compounds.

ParameterBond/AngleValue
Bond Length As=O~ 1.65 Å
As-OH~ 1.75 Å
As-C (phenyl)~ 1.92 Å
C-Br~ 1.91 Å
Bond Angle O=As-OH~ 115°
O=As-C~ 112°
C-As-C~ 108°
Dihedral Angle C-As-C-CVariable (conformation-dependent)

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO is primarily located on the phenyl rings and the p-orbitals of the oxygen and bromine atoms, indicating these are the regions most susceptible to electrophilic attack. The LUMO is often centered around the arsenic atom and the antibonding orbitals of the As=O bond, suggesting this area is the most likely site for nucleophilic attack. nih.gov

The bonding characteristics involve polar covalent bonds. The As-O and As-C bonds are polarized towards the more electronegative oxygen and carbon atoms, respectively. The electron-withdrawing nature of the bromine atoms influences the electronic density of the phenyl rings. This electronic framework is key to understanding the molecule's reactivity and intermolecular interactions.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. researchgate.neteurjchem.com

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) spectrum by calculating the vibrational frequencies corresponding to different bond stretches and bends. For this compound, key predicted vibrations would include the strong As=O stretching frequency, the O-H stretching of the acid group, As-C (phenyl) stretching, and C-Br stretching modes. Comparing these calculated frequencies with experimental data helps to confirm the molecular structure. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can also be computed. The calculations would predict distinct signals for the aromatic protons and carbons, with their chemical shifts influenced by the electron-withdrawing bromine atom and the arsinic acid group. These predictions are valuable for interpreting experimental NMR spectra. eurjchem.comresearchgate.net

Table 2: Representative Predicted Spectroscopic Data for this compound Note: Values are illustrative and depend on the specific computational method and basis set used.

SpectroscopyParameterPredicted Value
FT-IR ν(O-H) stretch~3400-3200 cm⁻¹ (broad)
ν(As=O) stretch~930-900 cm⁻¹
ν(As-C) stretch~1100 cm⁻¹
¹H NMR Ar-H (protons ortho to As)δ ~7.8-8.0 ppm
Ar-H (protons ortho to Br)δ ~7.6-7.7 ppm
¹³C NMR Ar-C (ipso-As)δ ~140-145 ppm
Ar-C (ipso-Br)δ ~125-130 ppm

Molecular Electrostatic Potential (MEP or ESP) maps are three-dimensional visualizations of the charge distribution on a molecule's surface. libretexts.org For this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the arsinic acid group, making them sites for electrophilic attack or hydrogen bond acceptance. nih.gov Regions of positive potential (blue) would be found around the acidic hydrogen of the hydroxyl group.

A key reactivity descriptor derived from the ESP is the maximum electrostatic potential on the surface of the acidic hydrogen atom, known as VS,max. This value has been shown to correlate with the acidity (pKₐ) of a compound; a higher, more positive VS,max indicates a more acidic proton. acs.org Studies on substituted phenylarsonic acids have demonstrated the utility of VS,max in predicting their dissociation constants. For the closely related 4-bromophenyl arsonic acid, this value has been calculated and compared with experimental pKₐ values. acs.org

Table 3: Calculated Reactivity Descriptors and Experimental pKₐ for 4-Bromophenyl Arsonic Acid Source: Data from ACS Omega, 2025, DOI: 10.1021/acsomega.4c08922. acs.org

CompoundVS,max1 (eV)VS,max2 (eV)Experimental pKₐ₁Experimental pKₐ₂
4-Bromophenyl arsonic acid2.342.223.258.19

Quantum Chemical Studies of Intermolecular Interactions

Beyond the properties of a single molecule, quantum chemistry can elucidate the non-covalent forces that govern how molecules interact with each other, which is critical for understanding solid-state structures and crystal engineering.

Pnictogen bonding is a non-covalent interaction where a Group 15 element (the pnictogens, such as arsenic) acts as an electrophilic species. mdpi.comresearchgate.net This occurs because when arsenic is bonded to electron-withdrawing groups, a region of positive electrostatic potential, known as a "σ-hole," forms on the arsenic atom along the vector of the covalent bond. mdpi.com

Application of Machine Learning in Organoarsenic Chemistry

The field of organoarsenic chemistry has begun to benefit from the application of machine learning (ML), a powerful computational tool for predicting chemical properties and accelerating research. nih.gov ML models can uncover complex relationships between molecular structure and function, offering predictive capabilities that can complement or even surpass traditional computational methods in speed and efficiency. optibrium.com These approaches are particularly valuable for organoarsenic compounds, where experimental data can be scarce and computational modeling using methods like Density Functional Theory (DFT) can be resource-intensive. chemrxiv.org

Machine learning techniques, including Support Vector Machines (SVM), Deep Neural Networks (DNN), and Gradient Boosting methods, are trained on datasets of known compounds to learn structure-property relationships. acs.orgresearchgate.net Once trained, these models can rapidly predict properties for new or uncharacterized molecules like this compound, bypassing the need for laborious synthesis or complex quantum mechanical calculations. nih.gov

A significant application of machine learning in this area is the prediction of acid dissociation constants (pKa). The pKa value is a critical parameter that governs a molecule's ionization state, solubility, and bioavailability in different environments. chemrxiv.org For organoarsenic acids, accurate pKa values are essential for understanding their environmental fate and designing remediation strategies. acs.org

Recent studies have demonstrated the successful development of ML models for predicting the pKa of arsonic acids, which are structurally related to arsinic acids. chemrxiv.orgresearchgate.net These models are often benchmarked against DFT-based approaches, which calculate properties from first principles.

Several computational strategies exist for pKa prediction:

DFT-Based Models: These include methods that correlate pKa with the maximum surface electrostatic potential (VS,max) on the acidic hydrogen or with calculated atomic charges on the conjugate base. chemrxiv.orgacs.org While often accurate, these methods can be computationally expensive. acs.org

Machine Learning Models: ML approaches, such as SVM-based models, are trained on experimental pKa data. researchgate.net They use molecular descriptors that encode structural information to predict the pKa. These models have shown strong predictive performance, often ranking highly when compared to various DFT methods. chemrxiv.org Deep learning models have also emerged as powerful tools for pKa prediction, capable of learning from large datasets to achieve high accuracy. nih.gov

A comparative analysis shows that ML-based models and DFT models based on atomic charges on the conjugate arsonate base tend to provide the most accurate pKa predictions for this class of compounds. chemrxiv.org In contrast, models based solely on VS,max or on scaled solvent-accessible surfaces have been found to be less effective for arsenic acids. chemrxiv.orgresearchgate.net

Table 2: Comparison of Predictive Model Performance for Arsonic Acid pKa Values

Model TypePrincipleRelative Performance/Accuracy
DFT: Atomic Charges Correlates pKa with calculated atomic charges on the deprotonated molecule in a solvation model.High chemrxiv.org
Machine Learning (SVM) Learns from a dataset of known pKa values using molecular descriptors.High / Strong chemrxiv.orgresearchgate.net
DFT: VS,max Correlates pKa with the maximum electrostatic potential on the acidic hydrogen atom.Moderate / Weak acs.orgresearchgate.net
DFT: Scaled Solvent-Accessible Surface Relates pKa to the surface area of the molecule accessible to the solvent.Low / Inefficient chemrxiv.org

Source: Adapted from findings in comparative studies of pKa prediction models. chemrxiv.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed, atomistic insight into the conformational dynamics of molecules, revealing how they flex, rotate, and change shape in response to their environment. mpg.de For a molecule like this compound, MD simulations can elucidate the dynamic behavior that is not apparent from static crystal structures.

An MD simulation of this compound would involve several key steps:

System Setup: A model of the molecule is placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic solution-phase behavior.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. This function dictates the forces between bonded and non-bonded atoms.

Simulation: Newton's equations of motion are solved iteratively for each atom, generating a trajectory that describes the position and velocity of every atom over a set period, typically from nanoseconds to microseconds. mpg.de

Analysis: The resulting trajectory is analyzed to understand various dynamic properties.

For this compound, key insights from MD simulations would include:

Phenyl Ring Rotation: The two 4-bromophenyl groups are not static but can rotate around the As-C bonds. MD simulations can quantify the rotational barriers and identify the preferred orientations (conformers) in solution. nih.gov

Solvent Interactions: The simulation can detail the formation and breaking of hydrogen bonds between the arsinic acid group and surrounding water molecules, providing a dynamic picture of solvation.

While specific MD studies on this compound are not widely published, the methodology is well-established for exploring the conformational landscape of flexible molecules. nih.govmdpi.com

Table 3: Conceptual Outline of a Molecular Dynamics Simulation for this compound

ParameterDescriptionExample Specification
System Molecule of InterestOne this compound molecule
Solvent MediumExplicit water molecules (e.g., TIP3P model) in a cubic box
Force Field Potential Energy FunctionA general or custom-parameterized force field (e.g., GAFF, CGenFF)
Simulation Time Duration of the trajectory100 nanoseconds (ns)
Temperature & Pressure Thermodynamic Ensemble300 K, 1 bar (NPT ensemble)
Primary Analysis Properties to be investigatedDihedral angle distributions of As-C bonds, Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs) for solvent, Hydrogen bond lifetime analysis

Advanced Analytical Methodologies in Organoarsenic Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the study of Bis(4-bromophenyl)arsinic acid, enabling the separation of the compound from impurities and potential isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the separation of its structural isomers. jalsnet.com Given the compound's aromatic nature and acidic functional group, reversed-phase HPLC is a commonly applied method. sielc.comshimadzu.com A typical setup would involve a C18 column, which contains a nonpolar stationary phase. jalsnet.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and water, often with an acidic modifier to ensure the compound is in a single protonation state. nih.gov

The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. jalsnet.com Isomers of this compound, if present, would exhibit different retention times due to subtle differences in their polarity and interaction with the stationary phase, allowing for their resolution and individual quantification. rsc.org Detection is commonly achieved using a UV-Vis detector, as the phenyl rings in the molecule absorb ultraviolet light at a characteristic wavelength. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue/Type
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a hypothetical set of starting parameters for the HPLC analysis of this compound, based on common practices for similar aromatic acids.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. zeszytynaukowe-sgsp.pl However, this compound, being a polar and non-volatile organic acid, is not directly amenable to GC analysis. zeszytynaukowe-sgsp.pl To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. zeszytynaukowe-sgsp.plnih.gov

A common derivatization strategy for organoarsenic acids involves reaction with a thiol-containing reagent, such as 1,3-propanedithiol (B87085) or 2,3-dimercapto-1-propanol (BAL). deswater.complos.org This reaction would transform the arsinic acid moiety into a cyclic dithioarsenoline, which is significantly more volatile. zeszytynaukowe-sgsp.pl Once derivatized, the sample can be injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated derivative is then detected, typically by a flame ionization detector (FID) or a mass spectrometer.

Spectrophotometric Methods for Quantitative Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. pressbooks.pubmdpi.com The presence of two brominated phenyl rings in the structure of this compound results in strong UV absorbance, making this technique suitable for its quantification. researchgate.net

The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mdpi.com To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations at a fixed wavelength (λmax), which corresponds to the wavelength of maximum absorbance. researchgate.net The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Coupled Analytical Techniques

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the unambiguous identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. pacificbiolabs.comtaylorfrancis.com This technique is exceptionally valuable for the analysis of this compound as it provides not only retention time data from the LC but also mass-to-charge ratio (m/z) information from the MS. nih.gov

Following separation on an HPLC column as described in section 7.1.1, the eluent is introduced into the mass spectrometer's ion source. pacificbiolabs.com Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like organic acids, which would generate a molecular ion of this compound. nih.gov The mass analyzer then separates the ions based on their m/z ratio, allowing for the precise determination of the compound's molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern of product ions, confirming the compound's identity. pacificbiolabs.com

Table 2: Expected LC-MS Data for this compound

ParameterExpected Value
Molecular Formula C12H9AsBr2O2
Monoisotopic Mass 417.8053 u
Expected [M-H]- ion (ESI Negative Mode) m/z 416.8
Expected [M+H]+ ion (ESI Positive Mode) m/z 418.8

This table provides the theoretical mass data for this compound, which would be used for its identification in an LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. nih.gov As with GC analysis, this compound requires derivatization to a volatile species prior to GC-MS analysis. nih.govresearchgate.net The GC separates the derivatized analyte from other components in the sample mixture. deswater.com

The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization technique causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound. nih.gov By comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern, the identity of the derivatized this compound can be unequivocally confirmed. nih.gov

Advanced Sample Preparation and Extraction Techniques for Organoarsenic Compounds

Key advanced methodologies include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Accelerated Solvent Extraction (ASE), Solid-Phase Microextraction (SPME), and Matrix Solid-Phase Dispersion (MSPD). deswater.comnih.gov These techniques leverage energy sources like microwaves and ultrasound or high pressure and temperature to enhance the extraction process, providing cleaner extracts and improved analyte recovery. nih.govumass.edu

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents in contact with a sample in a closed vessel. This internal and rapid heating, combined with the pressure buildup in the sealed container, significantly accelerates the extraction of analytes from the sample matrix. umass.eduufba.br MAE is noted for being quicker and more versatile than many conventional extraction methods. umass.edu The technique has been successfully applied to extract various organoarsenic compounds from diverse matrices, including marine organisms, soils, sediments, and livestock feed. nih.govumass.edu Optimization of MAE parameters—such as solvent composition, temperature, and extraction time—is crucial for achieving maximum recovery without causing degradation of the target species. nih.govtandfonline.com

For instance, a study on the extraction of phenylated arsenic compounds from livestock feed found that using 1.5M H₃PO₄ at 120°C for 45 minutes resulted in maximum recoveries for total arsenic (approx. 97%) and specific organoarsenic species (95.2% to 97.0%), with no observed degradation. nih.gov Another study optimized MAE conditions for eight arsenic species in marine fish, identifying 30% methanol (B129727), an 85°C extraction temperature, and a 32-minute extraction time as optimal, achieving extraction efficiencies between 85.4% and 92.4%. tandfonline.com

Table 1: Research Findings for Microwave-Assisted Extraction (MAE) of Organoarsenic Compounds

Target Analytes Matrix Extraction Conditions Key Findings Reference(s)

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE), also known as sonication, utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles near the sample surface generate microjets and shockwaves that disrupt the cell walls and enhance mass transfer, facilitating the release of analytes into the solvent. mdpi.com UAE is considered a green approach as it is efficient, often reduces the need for harsh chemicals, and can be performed at room temperature, which helps in preserving thermolabile compounds. nih.govresearchgate.net The method has been effectively used for extracting toxic arsenic species from vegetables and metals from contaminated soils. nih.govnih.gov A study on vegetable samples used sonication with 1 M H₃PO₄ at room temperature, achieving recovery rates greater than 91% for As(III), As(V), DMA, and MMA. nih.gov

Table 2: Research Findings for Ultrasound-Assisted Extraction (UAE) of Organoarsenic Compounds

Target Analytes Matrix Extraction Conditions Key Findings Reference(s)

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique that uses conventional solvents at elevated temperatures and pressures. nih.gov The high pressure keeps the solvent in a liquid state above its boiling point, while the high temperature accelerates extraction kinetics, leading to rapid and efficient extractions with reduced solvent consumption compared to traditional methods. nih.govrsc.org ASE is recognized for providing cleaner extracts than classical procedures. nih.gov The technique has been successfully applied to extract organoarsenic species from animal tissues and certified reference materials. rsc.orgnih.gov For example, an ASE method using 50% acetic acid in methanol at 100°C achieved extraction efficiencies of 80% for DMA and 99% for arsenobetaine (B179536) (AsB) from an oyster tissue reference material. nih.gov

Table 3: Research Findings for Accelerated Solvent Extraction (ASE) of Organoarsenic Compounds

Target Analytes Matrix Extraction Conditions Key Findings Reference(s)

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique. researchgate.netacs.org It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase, which is exposed to the sample or its headspace. researchgate.net Analytes partition from the sample matrix into the fiber coating. The fiber is then transferred directly to the injection port of a chromatographic system for thermal desorption and analysis. researchgate.net SPME integrates sampling, extraction, and concentration into a single step, making it rapid and amenable to automation. deswater.com The choice of fiber coating is critical for selective extraction. For organoarsenic analysis, derivatization is often required to convert the non-volatile analytes into more volatile forms suitable for gas chromatography. deswater.comresearchgate.net A method for analyzing compounds like monomethylarsonic acid and phenylarsonic acid in water used a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber after derivatization with 1,3-propanedithiol, achieving low detection limits (0.35 to 5.88 µg L⁻¹). deswater.com

Table 4: Research Findings for Solid-Phase Microextraction (SPME) of Organoarsenic Compounds

Target Analytes Matrix Extraction Conditions Key Findings Reference(s)

Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a sample preparation process where the sample is mechanically blended with a solid support (dispersing agent), such as C18-functionalized silica or diatomaceous earth. nih.govnih.gov This process disrupts the sample architecture and disperses the components over the surface of the support material, creating a combined phase that can be packed into a column. nih.gov Analytes are then eluted using a small volume of solvent. A key advantage of MSPD is its ability to combine extraction and cleanup into a single, efficient step, reducing solvent consumption and analysis time. The technique has been successfully applied to extract various arsenicals from complex seafood matrices with quantitative recoveries. nih.gov A study on seafood products reported that using diatomaceous earth as the support and a 50/50 methanol/water mixture as the elution solvent yielded quantitative recoveries for arsenite, arsenate, MMA, DMA, arsenobetaine, and arsenocholine. nih.gov

Table 5: Research Findings for Matrix Solid-Phase Dispersion (MSPD) of Organoarsenic Compounds

Target Analytes Matrix Extraction Conditions Key Findings Reference(s)

Emerging Research Directions and Future Perspectives

Innovations in Sustainable Synthesis of Bis(4-bromophenyl)arsinic Acid

The historical synthesis of organoarsenic compounds often involved hazardous reagents and generated significant waste, limiting their broader application. researchgate.net Modern research is increasingly focused on developing sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. ijsrst.comprimescholars.comindianchemicalsociety.com For this compound, future innovations are expected to move away from traditional stoichiometric methods towards more efficient and safer catalytic processes.

Key green chemistry principles that could revolutionize its synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing by-products. ijsrst.comresearchgate.net

Use of Catalytic Reagents: Employing catalysts in small amounts to replace stoichiometric reagents, which are consumed in the reaction and generate more waste. indianchemicalsociety.comroyalsocietypublishing.org

Safer Solvents and Reaction Conditions: Shifting towards the use of water, supercritical fluids, or ionic liquids as reaction media, and employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis. royalsocietypublishing.orgresearchgate.net

Renewable Feedstocks: Exploring the use of raw materials from renewable sources to decrease reliance on fossil fuels. indianchemicalsociety.com

While specific green synthesis routes for this compound are not yet established in the literature, the development of such methods is a crucial future direction. Research could focus on catalytic C-As bond formation reactions or novel oxidation procedures that avoid harsh or toxic oxidants.

Synthesis AspectTraditional ApproachPotential Green InnovationAnticipated Benefits
Aryl-Arsenic Bond FormationStoichiometric organometallic reagents (e.g., Grignard, organolithium)Palladium- or Copper-catalyzed cross-coupling reactionsHigher efficiency, milder conditions, functional group tolerance
Oxidation Step (As(III) to As(V))Use of strong, often hazardous, oxidants (e.g., H₂O₂)Catalytic oxidation using molecular oxygen or other green oxidantsReduced hazardous waste, improved safety
SolventsVolatile and toxic organic solvents (e.g., chlorinated hydrocarbons)Water, ionic liquids, or solvent-free conditionsReduced environmental impact and health risks royalsocietypublishing.orgresearchgate.net
Energy InputConventional heating requiring significant energyMicrowave or ultrasound irradiationFaster reaction times, lower energy consumption researchgate.net

Expanding the Utility of this compound in Catalysis

The catalytic potential of organoarsenic compounds is an area of growing interest. This compound and its derivatives possess features that suggest their utility in various catalytic applications. The arsenic center can participate in redox cycles, for instance, in oxygen atom transfer reactions where an arsine oxide is reduced. researchgate.net Furthermore, the electron-deficient nature of the pentavalent arsenic atom could impart Lewis acidic properties, making these compounds potential catalysts for a range of organic transformations. rsc.org

Future research could explore:

Lewis Acid Catalysis: Investigating the use of this compound or its esters as catalysts for reactions like Friedel-Crafts, aldol, or cycloaddition reactions. The synthesis of metal-organic frameworks (MOFs) with Lewis acidic sites is an active area, and arsenic-based linkers could contribute to this field. rsc.orgrsc.org

Ligand Development: The two bromophenyl groups on the molecule are ideal handles for further functionalization. They can be used to synthesize more complex multidentate ligands. These ligands, featuring a "soft" arsenic donor atom, could be used to stabilize transition metal complexes for various catalytic processes, a strategy historically pioneered with diarsines. rsc.org

Oxidation Catalysis: Exploring the catalytic cycle involving the arsinic acid and its corresponding arsenous acid (the reduced form) for selective oxidation of substrates.

The development of this compound-based catalysts represents a significant opportunity to expand the toolbox of synthetic chemists.

Designing Novel Functional Materials based on this compound Scaffolds

The unique electronic and structural properties of organoarsenic compounds make them attractive building blocks for advanced functional materials. researchgate.net The this compound scaffold is particularly well-suited for incorporation into polymers and metal-organic frameworks (MOFs).

π-Conjugated Polymers: The bromo-substituents on the phenyl rings are reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura polycondensation. researchgate.netresearchgate.net This allows for the synthesis of π-conjugated polymers where the arsenic atom is part of the polymer backbone. researchgate.netresearchgate.net Such polymers are promising for applications in organic electronics, including light-emitting diodes and photovoltaic devices, due to the heavy atom effect of arsenic which can influence photophysical properties like phosphorescence. researchgate.net

Metal-Organic Frameworks (MOFs): Arsonic acids are effective linkers for the construction of MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.orgfortunejournals.commdpi.com this compound, as a bifunctional linker, could be used to synthesize novel MOFs. The bromine atoms could then serve as points for post-synthetic modification, allowing for the fine-tuning of the framework's properties. The coordination chemistry of such linkers with various metal ions could lead to frameworks with unique topologies and functions. nih.gov

The ability to create well-defined polymeric and supramolecular structures from this arsenic-containing building block opens up a vast design space for new materials with tailored electronic, optical, and chemical properties. researchgate.netresearchgate.net

Integration of Advanced Computational Methods for Rational Design

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. rsc.org In the context of this compound, these methods enable the rational design of new molecules and materials with desired functionalities, accelerating the pace of discovery.

Key applications of computational methods include:

Structural and Electronic Characterization: DFT calculations can accurately predict the geometric structure, electronic properties (such as frontier orbital levels), and spectroscopic signatures (e.g., NMR chemical shifts) of this compound and its derivatives. researchgate.netnih.gov

Reaction Mechanism Elucidation: Computational modeling can be used to study the energetics of potential synthetic routes and catalytic cycles, helping to identify the most efficient pathways and optimize reaction conditions. researchgate.net

Materials Design: By simulating the properties of polymers or MOFs incorporating the this compound unit, researchers can screen potential candidates for specific applications before undertaking lengthy and costly synthesis. This approach is used in designing materials for applications like capacitor dielectrics. rsc.org

Property Prediction: Emerging machine learning approaches can be trained on existing data to predict properties like the acidity (pKa) of arsonic acids, which is crucial for understanding their behavior in different environments and designing effective materials for applications like ion capture. nih.gov

Computational MethodApplication to this compound ResearchKey Insights ProvidedReference
Density Functional Theory (DFT)Predicting molecular structure, reaction energetics, and spectroscopic properties.Electronic structure, stability of isomers, reaction mechanisms, NMR/MS data interpretation. researchgate.netnih.govresearchgate.net
Time-Dependent DFT (TD-DFT)Modeling of electronic excitations and photophysical properties.Absorption and emission spectra, nature of fluorescence and phosphorescence in derived materials. researchgate.net
Machine Learning (ML)Predicting chemical properties based on structural features.pKₐ values, solubility, potential toxicity, guiding material selection for specific pH conditions. nih.gov
Molecular Dynamics (MD)Simulating the behavior of polymers and MOFs over time.Conformational dynamics of polymers, stability of MOF structures, diffusion of guest molecules. nih.gov

The synergy between computational modeling and experimental synthesis is critical for the efficient and targeted development of new technologies based on organoarsenic chemistry. rsc.org

Interdisciplinary Research in Organoarsenic Chemistry

The exploration of this compound and related compounds cannot exist in a vacuum. Progress in this field is intrinsically linked to interdisciplinary collaboration, bringing together expertise from diverse scientific domains. nih.govfrontiersin.org The complexity of developing and applying these novel chemical entities necessitates a multi-faceted approach.

Future research will require synergistic efforts across fields such as:

Organic and Inorganic Synthesis: To develop new, sustainable methods for creating the target molecule and its derivatives. indianchemicalsociety.com

Polymer and Materials Science: To fabricate and characterize novel polymers and MOFs, and to test their performance in devices. researchgate.netinsuf.org

Physical and Computational Chemistry: To model the properties of new compounds and materials, providing predictive insights to guide experimental efforts. rsc.orgnih.gov

Environmental Science and Toxicology: To assess the lifecycle and potential environmental impact of new arsenic-containing materials and to ensure their safe design and application. researchgate.nettandfonline.comresearchgate.net

Biology and Medicine: To explore potential applications in areas like targeted drug delivery or as probes for biological systems, leveraging the unique properties of the arsenic atom. mdpi.com

Convening researchers from these varied disciplines is essential to address the multifaceted challenges and fully realize the potential of functional organoarsenic chemistry. nih.govresearchgate.net Such collaborations will drive innovation, ensure responsible development, and pave the way for the next generation of advanced materials and technologies.

Q & A

Q. What are the optimal experimental conditions for synthesizing Bis(4-bromophenyl)arsinic acid, and how can orthogonal design improve yield?

Methodological Answer: Orthogonal experimental design (e.g., Taguchi method) is recommended to optimize synthesis parameters such as temperature, reaction time, and stoichiometric ratios. For example, a 3-factor, 3-level orthogonal array (L9) can systematically test combinations while minimizing experimental runs. Post-synthesis, regression analysis should be applied to model the relationship between variables and yield . For brominated aryl compounds like 4-bromophenylacetic acid, optimal conditions often involve controlled heating (60–100°C) and inert atmospheres to prevent side reactions .

Q. What standard spectroscopic techniques are used to characterize this compound, and how do they validate structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming aromatic proton environments and arsenic bonding. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., As=O stretching at ~800 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., theoretical vs. observed m/z). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should researchers handle this compound to mitigate toxicity risks during laboratory experiments?

Methodological Answer: Follow GHS protocols for arsenic-containing compounds:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to prevent inhalation of airborne particles.
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence of this compound in aquatic systems?

Methodological Answer: Employ density functional theory (DFT) to calculate hydrolysis and photodegradation pathways. Software like Gaussian or COSMO-RS simulates reaction kinetics and degradation products. Validate models with high-performance liquid chromatography (HPLC) and mass spectrometry to detect intermediates in lab-scale aquatic systems .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer: Use preparative HPLC with a C18 reverse-phase column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). For scale-up, membrane separation technologies (e.g., nanofiltration) can isolate the compound while retaining catalysts. Monitor purity via UV-Vis spectroscopy at λmax ≈ 260 nm (typical for brominated aromatics) .

Q. How do steric and electronic effects of the 4-bromophenyl groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Steric hindrance from bromine substituents reduces accessibility to the arsenic center, slowing nucleophilic attacks. Electronic effects (e.g., electron-withdrawing Br groups) can be quantified via Hammett constants (σ ≈ 0.23 for para-Br). Kinetic studies under varying conditions (e.g., polar vs. nonpolar solvents) reveal rate dependencies, supported by DFT-calculated transition states .

Q. How can researchers resolve contradictory data in arsenic speciation studies involving this compound?

Methodological Answer: Apply multivariate analysis (e.g., principal component analysis or partial least squares regression) to identify confounding variables (e.g., pH, redox potential). Use X-ray Absorption Near Edge Structure (XANES) spectroscopy to differentiate arsenic oxidation states. Cross-validate with ion chromatography-inductively coupled plasma mass spectrometry (IC-ICP-MS) .

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